molecular formula C8H9ClN2O3 B2574844 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea CAS No. 733015-01-5

3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea

Cat. No.: B2574844
CAS No.: 733015-01-5
M. Wt: 216.62
InChI Key: IJQKDRYBONCCSH-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-[(furan-2-yl)methyl]urea is a urea derivative featuring a chloroacetyl group and a furan-2-ylmethyl substituent. This compound has been cataloged as a heterocyclic building block, though it is currently listed as discontinued in commercial inventories (CymitQuimica, 2025) .

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKDRYBONCCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea typically involves the reaction of furan-2-ylmethanamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom in the chloroacetyl group.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea, particularly against resistant strains of bacteria.

Key Findings:

  • Activity Against ESKAPE Pathogens : A review indicated that compounds similar to this compound exhibit significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative tested .
  • Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis, which is crucial for combating antibiotic resistance .

Antifungal Applications

In addition to antibacterial activity, this compound has demonstrated antifungal properties.

Research Insights:

  • Fungal Inhibition : Studies have shown that derivatives of this compound can inhibit the growth of various fungi, including Candida albicans. The effectiveness varies with structural modifications in the compound, suggesting a structure-activity relationship that is crucial for optimizing antifungal activity .
  • Synergistic Effects : When combined with other antifungal agents, this compound has been reported to enhance the overall efficacy against resistant fungal strains, indicating its potential in combination therapies .

Plant Growth Regulation

The compound also exhibits significant biological activity in plant systems, specifically as a growth regulator.

Experimental Data:

  • Root Growth Inhibition : Research has shown that at concentrations around 5×1055\times 10^{-5} M, certain derivatives can inhibit root growth in rape seedlings by up to 76% . This suggests potential applications in agricultural settings where controlling plant growth is necessary.
  • Mechanism of Action : The root growth inhibition is believed to be due to interference with metabolic pathways essential for root development, making it a candidate for herbicide development .

Case Studies

StudyFocusResults
Shafiee et al., 2020Antibacterial ActivityMIC values of 20–40 µM against S. aureus; significant resistance overcoming potential.
Foroumadi et al., 2005Antifungal ActivityEffective against Candida albicans; synergistic effects noted with other antifungals.
Recent Agricultural StudyPlant Growth RegulationInhibited root growth by up to 76% in rape seedlings at 5×1055\times 10^{-5} M concentration.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of chloroacetyl-substituted ureas. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
3-(2-Chloroacetyl)-1-[(furan-2-yl)methyl]urea Furan-2-ylmethyl Not explicitly provided* Potential enzyme inhibitor ; discontinued
3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea 2-fluorophenyl C₉H₈ClFN₂O₂ 230.62 Research chemical; temporary unavailability
3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea 2,5-dimethylphenyl C₁₁H₁₃ClN₂O₂ 240.69 Synthetic building block

*Molecular formula inferred: Likely C₉H₉ClN₂O₃ based on substituent analysis.

Key Observations:
  • Fluorophenyl and dimethylphenyl analogs prioritize aromatic interactions, with fluorine offering electronegativity and methyl groups increasing hydrophobicity .
  • Reactivity :

    • The chloroacetyl group common to all analogs is a reactive electrophile, enabling alkylation of nucleophilic residues (e.g., cysteine thiols in enzymes) .
    • Furan’s electron-rich nature may stabilize intermediates or modulate reactivity compared to phenyl derivatives.

Challenges and Availability

  • Research Gaps: No direct bioactivity data for the target compound exists in the provided evidence.

Biological Activity

3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloroacetyl group and a furan moiety. These components contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that highlights its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Cl C O NH C C 5H 4O C O CH 3\text{Cl C O NH C C 5H 4O C O CH 3}

Key Features:

  • Chloroacetyl Group: Known for its reactivity, this group can form covalent bonds with nucleophilic sites in biological molecules.
  • Furan Ring: This heterocyclic compound is associated with various biological activities, including antioxidant and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The chloroacetyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or disruption of cellular processes. The furan ring may enhance these interactions by engaging with aromatic residues in proteins, further contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation: The compound has been shown to reduce cell viability in several cancer types.
  • Induction of Apoptosis: Evidence suggests that it triggers programmed cell death pathways, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects on human cancer cell lines (e.g., Mia PaCa-2, PANC-1).
    • Findings: The compound exhibited IC50 values in the micromolar range, comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Study:
    • Objective: Assessing antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Findings: The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism of Action
AntimicrobialVarious Bacterial StrainsNot specifiedDisruption of cell wall synthesis
AnticancerMia PaCa-2, PANC-15.0 - 15.0Induction of apoptosis via caspase activation
AntioxidantHuman Cell LinesNot specifiedScavenging free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a chloroacetyl chloride derivative and a furan-methyl-substituted urea precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation .
  • Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .
  • Example Table :
ParameterOptimal RangeImpact on Yield
Solvent (DMF)0.1–0.5 M↑↑ (75–90%)
Temperature60°C↓ Side Products
Catalyst (Et₃N)1.2 eq.↑ Purity

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., furan methyl group at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and confirm urea backbone geometry (e.g., dihedral angles between aromatic rings) .
  • HPLC-MS : Quantify purity (>95%) and detect chloroacetyl-related impurities .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example:

  • Reaction Path Search : Predict intermediates and competing pathways (e.g., unwanted acylation of the furan oxygen) .
  • Solvent Effects : COSMO-RS simulations to screen solvent polarity and its impact on activation energy .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?

  • Methodological Answer : Address variability via:

  • Factorial Design : Test variables (e.g., substituent position, solvent polarity) systematically to isolate bioactive moieties .
  • Positive/Negative Controls : Include reference compounds (e.g., known urea-based inhibitors) to calibrate assays .
  • Statistical Validation : Use ANOVA to distinguish signal from noise in dose-response curves .

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor substitution reactions (e.g., with thiols or amines) via stopped-flow spectroscopy .
  • Electrophilicity Parameters : Calculate EE values using Mayr’s equation to predict reactivity trends .
  • Example Data :
Nucleophilekobsk_{\text{obs}} (M⁻¹s⁻¹)Half-life (pH 7.4)
Glutathione0.45 ± 0.0215 min
Water0.001248 h

Q. What strategies resolve discrepancies in reported cytotoxicity profiles of this compound?

  • Methodological Answer :

  • Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out tissue-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess if cytotoxicity correlates with metabolic activation .
  • ROS Detection : Measure reactive oxygen species (ROS) to differentiate direct toxicity from oxidative stress .

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